![molecular formula C17H19ClN2 B563312 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 CAS No. 1189925-23-2](/img/structure/B563312.png)
1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8
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Overview
Description
“1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8” is a biochemical used for proteomics research . It’s a labelled analog of a metabolite of Cetirizine and Hydroxyzine . The molecular formula is C17H11D8ClN2 and the molecular weight is 294.85 .
Molecular Structure Analysis
The molecular structure of “1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8” consists of 17 carbon atoms, 11 hydrogen atoms, 8 deuterium atoms, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The molecular weight of “1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8” is 294.85 . More detailed physical and chemical properties such as melting point, boiling point, density, solubility, and pH can be found in the reference .Scientific Research Applications
Anti-allergic Activities
This compound has been used in the design and synthesis of novel derivatives that have shown significant anti-allergic activities . These derivatives have been tested for in vivo anti-allergic activities, exhibiting significant effects on both allergic asthma and allergic itching .
Allergic Asthma Treatment
Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have shown stronger potency against allergic asthma than levocetirizine, the positive control drug .
Allergic Itching Treatment
In the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have shown more potent activities than levocetirizine .
Histamine H1 Receptor Antagonists
The compound has been used in the development of piperazine H1 receptor antagonists , which have higher affinity to H1 receptors than histamine . These antagonists are often clinically used in the treatment of allergies .
Anti-inflammatory Activities
Some derivatives of sulfonamides, which have been combined with the pharmacophore of this compound, have shown good anti-inflammatory activities .
Reference Standards
This compound is available as a reference standard for pharmaceutical testing .
Safety And Hazards
properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/i10D2,11D2,12D2,13D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBSZSTDQSMDR-BGKXKQMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675755 |
Source
|
Record name | 1-[(4-Chlorophenyl)(phenyl)methyl](2,2,3,3,5,5,6,6-~2~H_8_)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 | |
CAS RN |
1189925-23-2 |
Source
|
Record name | 1-[(4-Chlorophenyl)(phenyl)methyl](2,2,3,3,5,5,6,6-~2~H_8_)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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